Phenoxyacetyl chloride
Overview
Description
Phenoxyacetyl chloride is a chemical compound with the molecular formula C8H7ClO2 . It has an average mass of 170.593 Da and a mono-isotopic mass of 170.013458 Da .
Synthesis Analysis
Phenoxyacetyl chloride has been used in the synthesis of a series of macrocyclic bis-β-lactams, 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester, N-protected guanosine derivatives useful in RNA synthesis, and phenyloxyketene for cycloaddition to imines leading to β-lactams .Molecular Structure Analysis
The molecular structure of Phenoxyacetyl chloride consists of a phenoxy group (C6H5O) attached to an acetyl chloride group (CH2COCl) . The SMILES string representation of the molecule is ClC(=O)COC1=CC=CC=C1 .Chemical Reactions Analysis
Phenoxyacetyl chloride is known to react violently with water . It has been used in various chemical reactions, including the acylation of D- and DL-WV, followed by cleavage of the t-butyl ester .Physical And Chemical Properties Analysis
Phenoxyacetyl chloride is a light yellow liquid with no distinct odor . It has a boiling point of 225-226°C, a density of 1.235 g/mL at 25°C, and a refractive index (n20/D) of 1.534 .Scientific Research Applications
Catalytic Synthesis
Phenoxyacetyl chloride is utilized in catalytic, asymmetric synthesis processes. For example, it reacts with aryl imines in the presence of catalytic quantities of a silyl cinchona alkaloid and an achiral Lewis acid to afford α-phenoxy-β-aryl-β-lactams. These reactions are presumed to proceed via ketene or acyl ammonium enolate intermediates and achieve high enantioselectivity and diastereoselectivity (Huang & Calter, 2007).
Enzyme Immobilization
Phenoxyacetyl chloride is studied for its use in enzyme immobilization. Investigations into hydrophobic cellulose esters, including phenoxyacetyl cellulose, demonstrate its potential for immobilizing enzymes, proteins, and microsomes. It exhibits resistance to enzymatic hydrolysis compared to soluble phenoxyacetyl esters (Dixon, Andrews, & Butler, 1979).
Synthesis of Lactams
Phenoxyacetyl chloride is instrumental in synthesizing various lactams. It reacts with α-carbomethoxybenzylidine-p-anisidine to produce a mixture of E and Z isomers of certain azetidinones, which are further transformed into acids, amides, and other derivatives (Bose, Tsai, Kapur, & Manhas, 1973).
Oligonucleotide Synthesis
In the field of biochemistry, phenoxyacetyl chloride is used for protecting groups in oligonucleotide synthesis. Its derivatives, like phenoxyacetyl (pac), serve as amino protecting groups in the synthesis of DNA and RNA oligomers, exhibiting ease of deprotection under specific conditions (Schulhof, Molko, & Teoule, 1987).
Reactions with Silver Phosphate
The reaction between silver phosphate and substituted phenoxyacetyl chlorides has been described, leading to the liberation of carbon monoxide and the formation of certain phenol-formaldehyde type resins or o-hydroxybenzyl alcohol (Klaassens & Schoot, 2010).
Synthesis of Oxadiazoles
Phenoxyacetyl hydrazine, derived from the reaction of ethyl phenoxyacetate with hydrazine hydrate, is used in synthesizing various oxadiazoles. These compounds are characterized by different spectroscopic methods and are useful in studies related to molecular structure and fragmentation mechanisms (De-jiang, 2005).
Stereospecific Derivatization
It is used in the stereospecific derivatization of compounds like amphetamines and phenol alkylamines. Here, phenoxyacetyl chloride acts as a chiral derivatizing agent, aiding in the separation and quantification of enantiomers in capillary GC/MS (Shin & Donike, 1996).
Safety And Hazards
Phenoxyacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-phenoxyacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUPAJQAJXVUEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061029 | |
Record name | Acetyl chloride, phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxyacetyl chloride | |
CAS RN |
701-99-5 | |
Record name | 2-Phenoxyacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetyl chloride, 2-phenoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxyacetyl chloride | |
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Record name | Acetyl chloride, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Acetyl chloride, phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxyacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.786 | |
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Record name | Phenoxyacetyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS65CKB849 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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